1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a methoxy group, an indenyl group, and a urea moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the indenyl core. The indenyl group can be synthesized through a Diels-Alder reaction followed by subsequent functional group modifications. The methoxy group is introduced via methylation reactions, and the urea moiety is formed through the reaction of an amine with an isocyanate.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted ureas or indenyl derivatives.
Scientific Research Applications
This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms. Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and diabetes. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.
Enzymes: Interaction with enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Indenyl derivatives
Urea-based molecules
Methoxy-substituted compounds
o-Tolyl-containing compounds
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Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-3-6-10-17(14)21-18(22)20-13-19(23-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHNEFOFAJNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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